molecular formula C17H14ClN5O2S2 B2685357 N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898462-79-8

N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2685357
CAS RN: 898462-79-8
M. Wt: 419.9
InChI Key: RTUBCUXESDOJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a chemical compound with the molecular formula C17H14ClN5O2S2. It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .


Molecular Structure Analysis

The molecular structure of “N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide” includes a 1,3,4-thiadiazole moiety, which is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and two nitrogen atoms . This moiety is known to exhibit a wide range of biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .


Physical And Chemical Properties Analysis

The molecular weight of “N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide” is 419.9. Other physical and chemical properties are not specified in the retrieved papers.

Scientific Research Applications

Molecular Structure and Interactions

Research on similar structures, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamides, has focused on their molecular configuration and intermolecular interactions. These compounds are noted for their 'V' shaped molecular structure and the generation of 3-D arrays via various intermolecular hydrogen bonds and π interactions, indicating their potential in forming stable molecular complexes (Boechat et al., 2011).

Anticancer Activity

Several derivatives of the thiadiazole-containing phenyl urea have been synthesized and evaluated for their anticancer activity. A study on 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives highlighted their potential as antiproliferative agents against human cancer cell lines, with specific compounds exhibiting significant cytotoxic effects and inducing apoptosis in cancer cells (Toolabi et al., 2022).

Synthesis and Antibacterial Activity

Research into the synthesis and antibacterial activity of related compounds, such as 4-oxo-thiazolidines and 2-oxo-azetidines, has shown that these derivatives possess moderate to good activity against both gram-positive and gram-negative bacteria. The structural and physicochemical parameters of these compounds have been analyzed to understand their antibacterial efficacy (Desai et al., 2008).

Molecular Docking and Pharmacological Evaluation

Further studies include the molecular docking and pharmacological evaluation of thiadiazole derivatives, focusing on their interaction with biological targets and potential as drug candidates. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been explored as glutaminase inhibitors, showing promise in attenuating the growth of certain human lymphoma cells (Shukla et al., 2012).

Future Directions

The future directions for research on “N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide” could include further exploration of its biological activities and potential applications in medicine or agriculture. Given the wide range of activities exhibited by similar compounds, there may be potential for the development of new drugs or pesticides .

Mechanism of Action

Target of Action

The primary target of N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .

Mode of Action

The interaction of N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide It is suggested that the compound could be an activator of the insect ryr .

Biochemical Pathways

The biochemical pathways affected by N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Given its target, it is likely that it affects calcium signaling pathways, as the ryr is a calcium-release channel .

Result of Action

The molecular and cellular effects of N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide It has been shown to have insecticidal activities against diamondback moth (plutella xylostella), suggesting it could affect insect physiology .

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O2S2/c18-11-6-8-13(9-7-11)19-14(24)10-26-17-23-22-16(27-17)21-15(25)20-12-4-2-1-3-5-12/h1-9H,10H2,(H,19,24)(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUBCUXESDOJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.